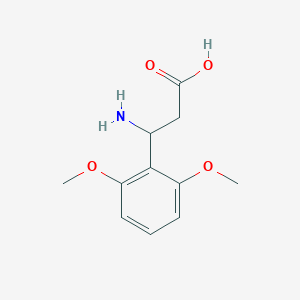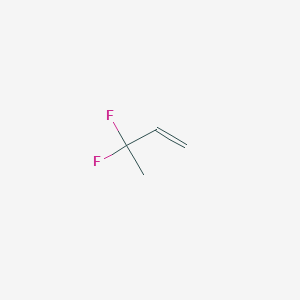
3,3-Difluoro-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluorobut-1-ene is an organic compound with the molecular formula C4H6F2 It is a fluorinated derivative of butene, characterized by the presence of two fluorine atoms attached to the third carbon of the butene chain
準備方法
Synthetic Routes and Reaction Conditions
3,3-Difluorobut-1-ene can be synthesized through several methods. One common approach involves the fluorination of butene derivatives. For instance, 2-alkyl-1,3-dithiane derivatives can be reacted with bromine trifluoride (BrF3) to form the corresponding difluoromethyl alkanes . This reaction proceeds well with primary alkyl halides, although the yield may be lower with secondary alkyl halides.
Industrial Production Methods
Industrial production of 3,3-difluorobut-1-ene typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The specific conditions, such as temperature, pressure, and choice of fluorinating agents, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
3,3-Difluorobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding difluorobutane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated alcohols, while reduction can produce difluorobutane.
科学的研究の応用
3,3-Difluorobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3,3-difluorobut-1-ene exerts its effects involves interactions at the molecular level. The presence of fluorine atoms can influence the compound’s reactivity and stability. Fluorine’s high electronegativity can affect the electron distribution within the molecule, making it more reactive in certain conditions. The specific molecular targets and pathways depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
1,1-Difluorobut-1-ene: Another fluorinated butene derivative with fluorine atoms on the first carbon.
1,1-Difluoroethene: A simpler fluorinated alkene with two fluorine atoms on the first carbon of ethene.
Uniqueness
3,3-Difluorobut-1-ene is unique due to the position of the fluorine atoms on the third carbon. This positioning can lead to different reactivity and properties compared to other fluorinated butenes. The specific placement of fluorine atoms can influence the compound’s chemical behavior, making it suitable for particular applications that other similar compounds may not be able to achieve.
特性
分子式 |
C4H6F2 |
|---|---|
分子量 |
92.09 g/mol |
IUPAC名 |
3,3-difluorobut-1-ene |
InChI |
InChI=1S/C4H6F2/c1-3-4(2,5)6/h3H,1H2,2H3 |
InChIキー |
DBHFDRQTJRIKGA-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



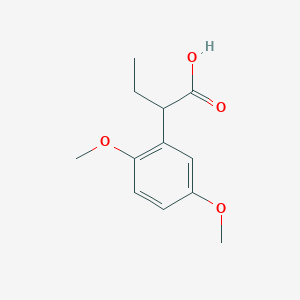


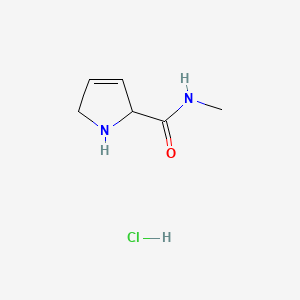
![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
![rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo](/img/structure/B13600003.png)
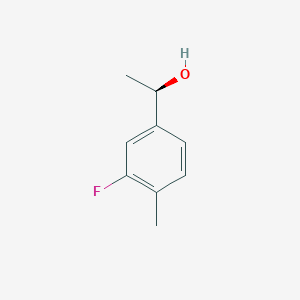

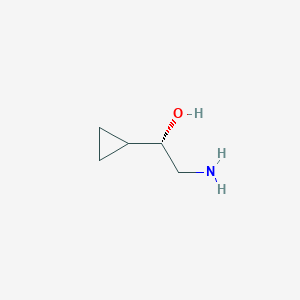
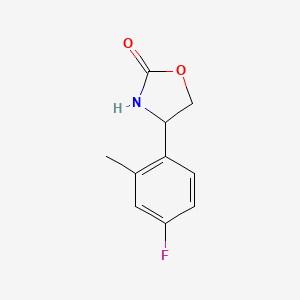
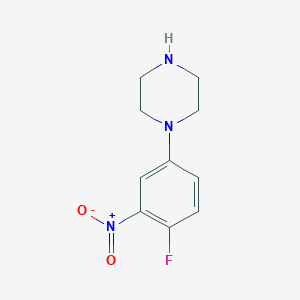
![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)
